molecular formula C18H12N2S2 B2780164 2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole CAS No. 339112-89-9

2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole

Cat. No.: B2780164
CAS No.: 339112-89-9
M. Wt: 320.43
InChI Key: IRPHSAPDMLPBOP-UHFFFAOYSA-N
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Description

2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole is a chemical compound with a molecular formula of C18H12N2S2 and a molecular weight of 320.43 g/mol. This compound has garnered attention due to its diverse applications in scientific research, particularly in drug development and material science.

Scientific Research Applications

2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole has numerous applications across various scientific fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-bromo-3-(phenylsulfanyl)pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylsulfanyl)pyridine
  • 3-(Phenylsulfanyl)pyridine
  • 2-(Phenylsulfanyl)benzothiazole

Uniqueness

2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole is unique due to its combined structural features of both pyridine and benzothiazole rings, which confer distinct electronic and steric properties. This makes it particularly versatile in various chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

2-(2-phenylsulfanylpyridin-3-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2S2/c1-2-7-13(8-3-1)21-17-14(9-6-12-19-17)18-20-15-10-4-5-11-16(15)22-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPHSAPDMLPBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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